molecular formula C5H8BrNO B6284315 1-bromo-2-isocyanato-2-methylpropane CAS No. 22220-60-6

1-bromo-2-isocyanato-2-methylpropane

Cat. No.: B6284315
CAS No.: 22220-60-6
M. Wt: 178
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Description

1-Bromo-2-isocyanato-2-methylpropane (CAS 22220-60-6) is a halogenated organic compound featuring both bromine and isocyanate functional groups on a branched hydrocarbon backbone. Its molecular formula is C₅H₈BrNO, with a molecular weight of approximately 178.03 g/mol (calculated). The structure consists of a central 2-methylpropane (isobutane) framework substituted with bromine and an isocyanate group (–NCO) at adjacent positions, making it a bifunctional reagent with dual reactivity .

Properties

CAS No.

22220-60-6

Molecular Formula

C5H8BrNO

Molecular Weight

178

Purity

92

Origin of Product

United States

Preparation Methods

1-Bromo-2-isocyanato-2-methylpropane can be synthesized by reacting 2-bromo-2-methylpropyl alcohol with phosgene in the presence of pyridine. The reaction produces 2-bromo-2-methylpropyl isocyanate as the main product, which can be purified by distillation. The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent moisture from interfering with the reaction.

Chemical Reactions Analysis

1-Bromo-2-isocyanato-2-methylpropane undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with water, alcohols, and amines to form ureas and carbamates.

    Decomposition: The compound is sensitive to moisture and can decompose to produce hydrogen bromide and isocyanates.

Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are ureas and carbamates.

Scientific Research Applications

1-Bromo-2-isocyanato-2-methylpropane has been used in various scientific experiments as a reactive intermediate or crosslinking agent. It has been utilized to synthesize ureas, carbamates, and other organic compounds. Additionally, it has been employed in the preparation of polymers and coatings, particularly in the field of biomedical engineering.

Mechanism of Action

The mechanism of action of 1-bromo-2-isocyanato-2-methylpropane involves its reactivity with nucleophiles such as water, alcohols, and amines. The compound undergoes nucleophilic substitution reactions, where the isocyanate group reacts with nucleophiles to form ureas and carbamates. The molecular targets and pathways involved in these reactions include the formation of stable intermediates and the release of hydrogen bromide.

Comparison with Similar Compounds

Key Characteristics:

  • Reactivity : The bromine atom undergoes nucleophilic substitution (e.g., SN2 reactions), while the isocyanate group participates in additions with amines, alcohols, or thiols, forming ureas, carbamates, or thiocarbamates, respectively.
  • Applications : Primarily used as an intermediate in pharmaceuticals, agrochemicals, and polymer synthesis. Its branched structure may confer steric effects that influence reaction pathways compared to linear analogs .

Comparison with Structurally Similar Compounds

Table 1: Physical and Chemical Properties of 1-Bromo-2-Isocyanato-2-Methylpropane and Related Compounds

Compound Name CAS Molecular Formula M. Wt. (g/mol) Density (g/mL) Boiling Point (°C) Key Features
This compound 22220-60-6 C₅H₈BrNO ~178.03 ~1.3–1.5* ~150–170* Branched structure; dual reactivity
1-Bromo-2-isocyanato-propane 22130-49-0 C₄H₆BrNO ~164.01 ~1.2–1.4* ~130–150* Linear analog; lower steric hindrance
1-Bromo-3-chloro-2-isocyanato-2-methylpropane 22130-55-8 C₅H₇BrClNO ~212.48 ~1.5–1.7* ~180–200* Dual halogen substituents; enhanced electrophilicity
Cyclopentyl isocyanate 4747-71-1 C₆H₉NO 111.14 0.98 150–152 Cyclic structure; high polarity
Isobutyl bromide (1-Bromo-2-methylpropane) 78-77-3 C₄H₉Br 137.02 1.26 (20°C) 73.1 No isocyanate group; SN2 reactivity

Key Comparative Insights:

However, the isocyanate group’s electrophilicity remains high, favoring reactions with nucleophiles like amines . Halogen Influence: The presence of bromine (vs. chlorine in 1-bromo-3-chloro-2-isocyanato-2-methylpropane) increases molecular weight and may enhance leaving-group ability in substitution reactions .

Physical Properties: Boiling Points: Brominated isocyanates generally exhibit higher boiling points than non-halogenated analogs (e.g., cyclopentyl isocyanate at 150–152°C vs. isobutyl bromide at 73.1°C) due to increased polarity and molecular weight . Density: Bromine’s high atomic mass contributes to higher density (~1.3–1.5 g/mL) compared to chlorinated or non-halogenated isocyanates .

Applications and Stability: this compound is more reactive than isobutyl bromide (CAS 78-77-3) due to the isocyanate group, making it suitable for synthesizing polyurethanes or hybrid molecules in drug discovery . Cyclopentyl isocyanate (CAS 4747-71-1) is preferred in rigid polymer formulations due to its cyclic structure, whereas the target compound’s branched alkyl chain may improve solubility in non-polar solvents .

Research Findings and Trends

  • Synthetic Utility : The dual functionality of this compound enables sequential reactions, such as bromine substitution followed by isocyanate coupling, as demonstrated in multi-step syntheses of bioactive molecules .
  • Toxicity: Brominated isocyanates are more hazardous than non-halogenated variants due to combined respiratory risks (from –NCO) and bromine’s toxicity .
  • Thermal Stability : Branched isocyanates like this compound may exhibit lower thermal stability compared to aromatic isocyanates (e.g., 1-bromo-2-fluoro-4-isocyanatobenzene, CAS 20059-87-4), limiting high-temperature applications .

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